3-(4-Methylphenyl)-1,2-oxazolidine
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Overview
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information about the compound’s occurrence in nature or its role in biological systems .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include information about the compound’s reactivity, the products it forms, and the conditions under which it reacts .Physical and Chemical Properties Analysis
This includes information about the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.) .Scientific Research Applications
Synthesis and Stereochemistry
- 3-(4-Methylphenyl)-1,2-oxazolidine, as a member of the 1,3-oxazolidines, is of significant interest due to its unique properties useful in medicine and industry. It is particularly notable in the field of enantioselective synthesis of planar-chiral compounds. Studies have explored the absolute configurations of chiral centers in such oxazolidines, revealing the influence of different configurations on the conformations of the oxazolidine ring (Fazylov et al., 2013).
Reactions and Intermediates
- Research into the Mannich reactions of oxazolidines like this compound has shown that they can react with acidic reagents under aprotic conditions to produce reactive intermediates. These intermediates then interact with nucleophilic aromatic substrates and enolsilyl ethers, leading to the formation of Mannich bases in good yields (Fairhurst et al., 1989).
Thermodynamic Properties
- The thermodynamic properties of this compound and similar compounds have been studied using oxygen bomb combustion calorimetry and vapor pressure measurements. These studies provide insights into the standard molar enthalpies of combustion and vaporization, essential for understanding the stability and reactivity of these compounds (Gudiño et al., 1998).
Synthetic Organic Chemistry
- The 1,3-oxazolidin-2-one nucleus, to which this compound belongs, is a popular heterocycle framework in synthetic organic chemistry. Its significance extends to medicinal chemistry, with applications in constructing the five-member ring and as protective groups for 1,2-aminoalcohol systems. The oxazolidin-2-one ring is rare in natural product chemistry but frequently utilized in synthetic organic chemistry (Zappia et al., 2007).
Pharmaceutical Applications
- Compounds like Famoxadone, which contain the oxazolidinone ring, are used in agricultural fungicides. This class of fungicides demonstrates excellent control of various plant pathogens and is a testament to the broader applications of oxazolidinone derivatives in agriculture (Sternberg et al., 2001).
Crystal Structure and Interactions
- The crystal structures of oxazolidine derivatives, such as those with a this compound structure, have been studied, revealing insights into weak interactions like C-H···O, C-H···π hydrogen bonds, and π-π stacking interactions. These studies are crucial for understanding the molecular properties and potential applications of these compounds in various fields (Nogueira et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various biological targets . These targets often play crucial roles in human diseases, making these compounds of interest in drug discovery .
Mode of Action
It’s worth noting that similar compounds, such as 1-(3-chloro-4-methylphenyl)-3-methyl-2-pyrrolidinone, have been suggested to interfere with photosynthesis
Biochemical Pathways
Studies on related compounds suggest that they may influence a variety of metabolic pathways . For instance, indole derivatives, which share some structural similarities with oxazolidines, have been found to impact various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
Similar compounds like mephedrone (4-mmc), a synthetic stimulant drug of the amphetamine and cathinone classes, have been studied for their pharmacokinetic properties .
Result of Action
Related compounds have shown various effects, such as antimicrobial activity and antileishmanial and antimalarial activities
Action Environment
It’s worth noting that environmental factors can significantly impact the effectiveness of similar compounds . These factors can include temperature, pH, and the presence of other substances, which can affect the stability and activity of the compound.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-methylphenyl)-1,2-oxazolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-2-4-9(5-3-8)10-6-7-12-11-10/h2-5,10-11H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXXPFUAWLJILO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCON2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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